1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide, also known by its systematic IUPAC name, is a synthetic organic compound. Its chemical formula is C₁₉H₁₈N₄O, and it exhibits interesting pharmacological properties. The compound’s structure combines a pyrimidine ring, a quinoline ring, and a piperidine ring, making it a fascinating target for research and development.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminopyrimidine with 5-chloroquinoline, followed by cyclization with piperidine-3-carboxylic acid. The reaction proceeds under appropriate solvent conditions and yields the desired product.
Industrial Production: In industrial settings, the compound can be synthesized using scalable methods. These typically involve efficient coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, to assemble the key structural components. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Analyse Chemischer Reaktionen
1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide undergoes various chemical transformations:
Oxidation: The compound can be oxidized to form its corresponding N-oxide or other derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substituents on the pyrimidine or quinoline rings can be modified via nucleophilic substitution reactions.
Cyclization: The piperidine ring can participate in intramolecular cyclization reactions.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide finds applications in various fields:
Medicine: It exhibits promising activity against specific disease targets, such as kinases or receptors. Researchers explore its potential as an anticancer, antiviral, or anti-inflammatory agent.
Chemical Biology: The compound serves as a valuable tool for studying cellular processes and signaling pathways.
Industry: Its derivatives may have applications in materials science, including OLEDs (organic light-emitting diodes) or other optoelectronic devices.
Wirkmechanismus
The compound’s mechanism of action involves binding to specific molecular targets. For instance, it might inhibit a kinase involved in cell proliferation or modulate a GPCR (G protein-coupled receptor) signaling pathway. Further studies are needed to elucidate the precise interactions and downstream effects.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds with similar structural motifs, 1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide stands out due to its unique combination of heterocyclic rings. Similar compounds include other kinase inhibitors or piperidine-based molecules used in medicinal chemistry.
: Example references and specific studies are not provided due to the lack of available information in the search results. For accurate citations, consult relevant scientific literature.
Eigenschaften
Molekularformel |
C19H19N5O |
---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-pyrimidin-2-yl-N-quinolin-5-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H19N5O/c25-18(23-17-8-1-7-16-15(17)6-2-9-20-16)14-5-3-12-24(13-14)19-21-10-4-11-22-19/h1-2,4,6-11,14H,3,5,12-13H2,(H,23,25) |
InChI-Schlüssel |
JPRAXUVQUZUAPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.